molecular formula C42H68O13 B11935212 Saikosaponin A,(S)

Saikosaponin A,(S)

Cat. No.: B11935212
M. Wt: 781.0 g/mol
InChI Key: VDICFISFVFOIRL-HUEJGQBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saikosaponin A (SSa) is a triterpenoid saponin derived from Bupleurum species, characterized by an oleanane-type aglycone with a 13,28-epoxy ether group on the D-ring and a β-(1→3)-linked disaccharide moiety . It exhibits diverse pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antidepressant effects . SSa is biosynthesized via the mevalonate pathway, with key intermediates such as farnesyl pyrophosphate (FPP) and enzymatic glycosylation steps .

Properties

Molecular Formula

C42H68O13

Molecular Weight

781.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(2S,9R,10S)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H68O13/c1-21-28(46)30(48)31(49)34(52-21)55-33-29(47)22(18-43)53-35(32(33)50)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25?,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,37?,38+,39?,40?,41?,42?/m1/s1

InChI Key

VDICFISFVFOIRL-HUEJGQBLSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CCC4(C([C@]3(C)CO)CCC5(C4C=CC67C5(C[C@@H](C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Percolation Techniques

The most widely used industrial method for SSa extraction involves alkaline solvent percolation or pressurized percolation. As detailed in patent CN102166235A, fresh or dried Bupleurum roots are soaked in an alkaline solvent (pH 7–12) for 12–48 hours to hydrolyze glycosidic bonds and enhance saponin solubility. Ethanol (30–70%) serves as the primary extraction solvent due to its ability to penetrate plant cell walls while minimizing polysaccharide co-extraction. The percolation flow rate is critical: rates of 5–15 mL/min optimize contact time between solvent and plant material, achieving extraction efficiencies of 75–85%. Post-extraction, the solution is concentrated under reduced pressure (40–70°C) to produce a crude extract containing 15–25% total saponins.

Solvent Selection and Optimization

Ethanol concentration significantly impacts SSa yield. Studies demonstrate that 70% ethanol maximizes solubility of SSa’s aglycone (saikogenin) while minimizing impurities. Methanol, though effective in laboratory settings, is avoided industrially due to toxicity concerns. Post-extraction, acidification (pH 3–5) precipitates non-saponin compounds, increasing purity by 20–30%.

Advanced Extraction Technologies

Accelerated Solvent Extraction (ASE)

ASE employs high pressure (10–15 MPa) and temperature (120°C) to enhance solvent penetration, reducing extraction time from 48 hours to 10 minutes. Using 70% methanol, ASE achieves near-quantitative recovery of SSa (98.2 ± 1.5%) with a single extraction cycle, compared to 65–75% for ultrasonic-assisted methods. Key parameters include:

ParameterOptimal ValueImpact on Yield
Solvent70% methanolMaximizes SSa solubility
Temperature120°CDenatures cell wall proteins
Static time10 minBalances extraction and degradation
Flush volume60%Reduces solvent waste

Comparative Efficiency of Extraction Methods

Data from and reveal stark contrasts between traditional and ASE methods:

MethodDurationSSa Yield (%)Purity (%)
Ethanol percolation48 h35–4550–60
ASE (70% methanol)10 min98.285–90
Ultrasonic-assisted2 h65–7570–75

ASE’s main limitation is solvent cost, though methanol recycling systems mitigate this in large-scale operations.

Chemical Synthesis Approaches

Starting Materials and Key Reactions

The first total synthesis of SSa, reported by, begins with oleanolic acid, a readily available triterpene. Key steps include:

  • C11 Hydroxylation : Site-selective C–H hydroxylation using a Pd(II)/bis-sulfoxide catalyst (yield: 78%).

  • 13,28-Epoxy-ether Formation : Epoxidation of Δ12-oleanene derivatives with mCPBA (meta-chloroperbenzoic acid) under anhydrous conditions.

  • Glycosylation : Gold(I)-catalyzed coupling of a β-(1→3)-linked disaccharide (glucose-fucose) to the aglycone (yield: 82%).

Glycosylation Strategies

The disaccharide moiety (Glc-β-1,3-Fuc) is constructed via Schmidt glycosylation, employing trichloroacetimidate donors. Gold(I) catalysis (Ph3PAuNTf2) enables mild reaction conditions (25°C, 12 h), avoiding degradation of the acid-labile epoxy-ether. Final deprotection (HF-pyridine) yields SSa with >95% purity.

Purification and Analysis

Macroporous Resin Purification

Post-extraction crude SSa is purified using AB-8 or D101 macroporous resins, which exhibit 90–95% adsorption rates for saponins. Ethanol gradients (20→80%) elute SSa preferentially over polysaccharides. Resin regeneration (2–4 cycles with 0.1 M NaOH) maintains >85% capacity after 10 uses.

Chromatographic Techniques

HPLC-ELSD (evaporative light scattering detection) is the gold standard for SSa quantification. Conditions:

  • Column : Hypersil ODS2 (4.6 × 250 mm, 5 µm)

  • Mobile phase : Acetonitrile/water (32:68, isocratic)

  • Flow rate : 1.0 mL/min

  • Detection : ELSD (drift tube: 45°C, gas flow: 1.5 L/min)

SSa elutes at 18.2 ± 0.5 min, with a LOD (limit of detection) of 0.1 µg/mL.

Industrial Production Considerations

Large-scale SSa production faces challenges:

  • Cost : Synthetic routes require 22 steps (overall yield: 8–12%), making plant extraction ($120–150/kg) more economical than synthesis ($4,500–6,000/kg).

  • Sustainability : ASE reduces solvent consumption by 60% compared to percolation, but methanol recovery systems add $50–70k to infrastructure costs.

  • Regulatory Compliance : Residual solvents (ethanol < 500 ppm, methanol < 300 ppm) must meet ICH Q3C guidelines .

Biological Activity

Saikosaponin A (SSA), a bioactive compound derived from the root of Bupleurum chinense, has gained attention in recent years for its diverse pharmacological activities. This article provides a comprehensive overview of the biological activities of SSA, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Overview of Saikosaponin A

Saikosaponins are a group of triterpenoid saponins, with SSA being one of the most studied variants. They exhibit a range of biological effects, including anti-inflammatory, antitumor, antiviral, and neuroprotective properties. The structural complexity of saikosaponins, which consists of a triterpene aglycone and various sugar moieties, contributes to their diverse pharmacological activities .

1. Anti-inflammatory Activity

SSA has been extensively studied for its anti-inflammatory effects. It inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. Various studies have demonstrated that SSA reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in different models.

Tissue/Model Mechanism Application References
Adipocytes (3T3-L1)Inhibits NF-κB activationObesity-associated inflammationKim et al. 2015
Liver (LX-2)Down-regulates BMP-4 expressionLiver fibrosisWang et al. 2013b
Macrophages (RAW 264.7)Suppresses MAPK and NF-κB pathwaysLPS-induced inflammationZhu et al. 2013

2. Antitumor Activity

Research indicates that SSA possesses significant antitumor properties. It has been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth in vivo.

Cancer Type Mechanism Effect References
Triple-Negative Breast Cancer (TNBC)Inhibits CXCR4 expression, Akt/mTOR pathwayReduced proliferation and metastasis
NeuroblastomaRegulates Bax/Bcl-2 pathwayInduces apoptosis in SK-N-AS cells
Various Cancers (A549, HeLa)ROS-mediated apoptosisSensitizes cells to cisplatinWang et al. 2010a

3. Neuroprotective Effects

SSA exhibits neuroprotective properties by modulating inflammatory responses in the nervous system. It has been shown to counteract neurological deficits following nerve injuries through inhibition of inflammatory pathways.

The mechanisms underlying the biological activities of SSA are multifaceted:

  • Anti-inflammatory Mechanisms : SSA inhibits NF-κB signaling, leading to decreased expression of inflammatory cytokines . It also modulates MAPK pathways, contributing to its anti-inflammatory effects.
  • Antitumor Mechanisms : SSA induces apoptosis through the regulation of apoptotic proteins and pathways such as Bax/Bcl-2 and caspases . It also inhibits critical signaling pathways involved in cancer cell proliferation and metastasis.

Case Studies

Several studies highlight the effectiveness of SSA in clinical and preclinical settings:

  • Triple-Negative Breast Cancer Study : In a study involving TNBC cell lines, SSA was found to inhibit cell migration and invasion while reducing tumor growth in mouse models by targeting CXCR4 expression .
  • Neuroblastoma Research : In vitro studies showed that SSA significantly inhibited SK-N-AS neuroblastoma cell proliferation with an IC50 value indicating potent activity .

Scientific Research Applications

Pharmacological Properties

Saikosaponin A exhibits a range of pharmacological activities, including:

  • Anti-inflammatory Effects : Saikosaponin A has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as MAPK signaling. Studies indicate its potential in treating inflammatory diseases by modulating immune responses .
  • Antitumor Activity : Research demonstrates that Saikosaponin A can sensitize cancer cells to chemotherapy agents like cisplatin, enhancing apoptosis through reactive oxygen species (ROS) pathways. It has shown efficacy against various cancer cell lines, including lung and cervical cancers .
  • Antidepressant Effects : In models of post-stroke depression, Saikosaponin A improved behavioral outcomes and reduced neuronal apoptosis by enhancing brain-derived neurotrophic factor (BDNF) expression and inhibiting apoptotic markers .
  • Metabolic Regulation : Studies indicate that Saikosaponin A improves glucose and lipid metabolism in obesity models, suggesting its potential in managing metabolic disorders such as insulin resistance .

Case Studies

Several case studies have highlighted the therapeutic potential and clinical applications of Saikosaponin A:

  • Post-Stroke Depression :
    • Objective : To evaluate the effects of Saikosaponin A on depression-like behavior in a rat model induced by cerebral ischemia.
    • Findings : Administration significantly ameliorated depressive symptoms and inhibited neuronal apoptosis, indicating potential as a treatment for post-stroke depression .
  • Cancer Treatment :
    • Objective : To assess the sensitizing effects of Saikosaponin A on cisplatin-resistant cancer cells.
    • Findings : The study revealed that Saikosaponin A enhanced the cytotoxic effects of cisplatin through ROS-mediated apoptosis in various cancer cell lines, suggesting its use as an adjunct therapy in cancer treatment .
  • Obesity and Insulin Resistance :
    • Objective : To determine the impact of Saikosaponin A on metabolic parameters in high-fat diet-induced obesity.
    • Findings : The compound improved glucose tolerance and lipid profiles, indicating its potential role in managing obesity-related metabolic disorders .

Summary Table of Applications

Application AreaMechanism of ActionKey FindingsReferences
Anti-inflammatoryInhibition of MAPK signalingReduced pro-inflammatory cytokines
AntitumorROS-mediated apoptosisEnhanced sensitivity to cisplatin in cancer cells
NeuroprotectionModulation of BDNF and anti-apoptotic effectsImproved outcomes in post-stroke depression
Metabolic RegulationImprovement in glucose/lipid metabolismEnhanced insulin sensitivity in obese models

Chemical Reactions Analysis

Acid-Catalyzed Degradation

SS-A undergoes acid hydrolysis, leading to multiple degradation products. Key reactions include:

  • Formation of SS-B1 and SS-B2 : SS-A converts to SS-B1 and SS-B2 via epimerization at the C16 hydroxyl group. The β-OH (SS-B1) epimer appears earlier in chromatography than the α-OH (SS-B2) epimer due to differences in polarity .

  • Formation of SS-G : SS-A degrades into SS-G, a product with a truncated aglycone structure .

  • Hydration Reaction : SS-A undergoes hydration to form hydroxy-saikosaponin A, involving carbocation formation at C11 and subsequent attack by water. Steric effects favor α-configuration at C11 in the product .

Mechanism :

  • Protonation of the C16 hydroxyl group forms a carbocation intermediate.

  • Hydronium ion attacks the carbocation at C11/C13 positions, leading to structural rearrangement.

  • Water reacts with the carbocation, forming hydroxy-saikosaponin A .

Mass Spectrometry Fragmentation Patterns

SS-A exhibits characteristic fragmentation in ESI– mode, as summarized below:

Fragment IonObserved m/zStructural LossKey Features
[M−H]⁻779Molecular ionBase peak
[M−Glu−H]⁻617Glucosyl lossInitial cleavage of disaccharide
[Y₁−76−H]⁻541Fucosyl lossSpecific to fucosyl-linked saikosaponins
[Aglycone−H]⁻471Complete saccharide lossSapogenin ion
[Aglycone−CH₃OH−H]⁻439Loss of CH₃OH at C4Diagnostic for type I saikosaponins

These fragments aid in distinguishing SS-A from epimers and derivatives .

Epimerization and Acetylation

  • Epimers : SS-B1 (β-OH at C16) and SS-B2 (α-OH at C16) differ in retention times and fragment ion abundances. The m/z 423 ([aglycone−CH₂OH−OH−H]⁻) ion is more abundant for SS-B1 than SS-B2, aiding epimer differentiation .

  • Acetyl Derivatives : SS-A acetylated at the saccharide chain (e.g., 2″-O-acetyl-SS-A) shows distinct fragmentation in ESI+ mode, including [aglycone−nH₂O+H]+ ions (n = 1–3) .

Type-Specific Diagnostic Fragments

Saikosaponin TypeKey FragmentStructural Feature
Type I (SS-A/SS-D)m/z 439CH₃OH loss at C4
Type II (SS-B1/SS-B2)m/z 423CH₂OH and OH loss at C16/C17
Type III (SS-B3/SS-B4)m/z 391Dual CH₃OH loss at C4 and C11

Stability and Analytical Implications

SS-A’s degradation products (SS-B1, SS-B2, SS-G, hydroxy-saikosaponin A) are critical for stability-indicating method development. Acid hydrolysis experiments reveal that SS-A’s degradation is pH-dependent, with SS-B1 and SS-G forming under mild acidic conditions, while hydroxy-saikosaponin A emerges under prolonged exposure .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Saikosaponins

Structural Variations Among Saikosaponins

Saikosaponins share a common oleanane backbone but differ in oxidation states, glycosylation patterns, and substituents (Table 1).

Table 1: Structural Features of Key Saikosaponins

Compound Aglycone Modifications Glycosylation Pattern Key Functional Groups
SSa 13,28-epoxy, C-16 hydroxyl β-D-glucose-(1→3)-β-D-fucose Epoxy ether, disaccharide
SSd 13,28-epoxy, C-16 hydroxyl β-D-glucose-(1→3)-α-L-rhamnose Epoxy ether, disaccharide
SSb2 C-23 hydroxyl, C-28 carboxyl β-D-glucose-(1→3)-β-D-fucose Carboxylic acid, disaccharide
SSc C-23 hydroxyl, C-16 ketone β-D-glucose-(1→3)-α-L-arabinose Ketone, disaccharide
Prosaikogenin F De-glycosylated SSa aglycone None Epoxy ether, free hydroxyls

Sources:

SSa and SSd are epimers differing in sugar composition, while SSb2 and SSc lack the epoxy group but have carboxyl or ketone modifications. Prosaikogenins (e.g., F, G) are deglycosylated derivatives with enhanced membrane permeability .

Pharmacological Activities

Antiviral Activity
  • SSa vs. SSb2, SSc, SSd : SSa showed superior binding affinity (−50.91 global energy) against SARS-CoV-2 ACE2 compared to SSb2 (−45.52) and SSd (−44.52) . However, SSb2 exhibited a lower IC50 (1.7 µM) against HCoV-229E than SSa (8.6 µM), albeit with higher cytotoxicity (CC50 = 383.3 µM vs. 228.1 µM) .
  • Mechanism: SSa disrupts viral entry by binding to ACE2, while SSb2 may inhibit RNA polymerase (RdRp) via cooperative interactions with flavonoids .
Anticancer Activity
  • SSa vs. SSd: SSa induces apoptosis in hepatocellular carcinoma via caspase-3 activation, whereas SSd inhibits metastasis by downregulating MMP-9 .
  • Prosaikogenins : Enzymatic hydrolysis of SSa yields prosaikogenin F, which demonstrates 3-fold higher cytotoxicity (IC50 = 12.4 µM) against HeLa cells than SSa (IC50 = 38.2 µM) .
Antidepressant Effects
  • SSa vs. SSb1, SSc, SSf: SSa uniquely activates hippocampal neurogenesis via Tet1/Dll3/Notch1 signaling, increasing synaptic proteins (PSD-95, SYP) more effectively than other saikosaponins .

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters of Saikosaponins

Compound Cmax (ng/mL) t1/2 (h) AUC0-∞ (ng·h/mL) Bioavailability Enhancer
SSa 46.47 6.2 175.55 RB-RPA combination
SSd 26.57 5.8 103.56 RB-RPA combination
SSb2 28.19 4.1 89.3 MRP1 inhibition

Key Findings:

  • SSa and SSd show prolonged t1/2 and increased AUC when co-administered with Radix Paeoniae Alba (RPA), suggesting herb-drug interactions improve systemic exposure .
  • SSb2 enhances liver-targeted drug efficacy by inhibiting MRP1 transporter activity, unlike SSa .

Q & A

Q. What statistical frameworks are optimal for analyzing dose-dependent effects of Saikosaponin A (S) in preclinical studies?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. For longitudinal data (e.g., body weight changes in diabetic rats), apply mixed-effects models. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.